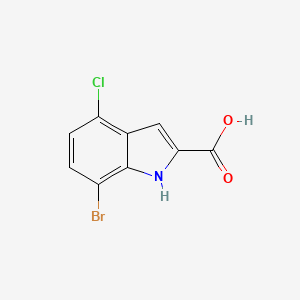

7-bromo-4-chloro-1H-indole-2-carboxylic acid

描述

属性

IUPAC Name |

7-bromo-4-chloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2/c10-5-1-2-6(11)4-3-7(9(13)14)12-8(4)5/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVCMJJUUQLPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=C(N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1388061-21-9 | |

| Record name | 7-bromo-4-chloro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Synthesis via Multi-Step Organic Routes

While specific literature directly describing the synthesis of 7-bromo-4-chloro-1H-indole-2-carboxylic acid is limited, analogous methods for indole derivatives provide a foundation. The general approach involves:

- Starting Material Selection: Utilization of halogenated aromatic precursors such as 2,6-dichlorobenzonitrile or brominated aniline derivatives.

- Regioselective Halogenation: Introduction of bromine and chlorine atoms at specific positions on the aromatic ring or heterocyclic core, often achieved via electrophilic aromatic substitution with controlled conditions to ensure regioselectivity.

- Heterocycle Formation: Cyclization to form the indole core, often via condensation reactions with suitable hydrazines or amino precursors, followed by oxidation or aromatization steps.

- Carboxylation: Introduction of the carboxylic acid group at the 2-position of the indole, typically via formylation followed by oxidation or direct carboxylation methods.

- A method reported for indole-2-carboxylic acids involves cyclization of halogenated phenylhydrazines with ketoesters, followed by hydrolysis to yield the acid.

- The synthesis of related indole derivatives, such as 4-bromo-7-methylindole-2-carboxylic acid, employs condensation of hydrazines with ethyl pyruvate, cyclization, and hydrolysis, achieving high purity and yields.

Halogenation Strategies

Regioselective Bromination and Chlorination:

- Electrophilic substitution using N-bromosuccinimide (NBS) or molecular bromine in the presence of catalysts (e.g., iron or phosphorus tribromide) can selectively brominate aromatic rings or heterocycles.

- Chlorination can be achieved similarly with N-chlorosuccinimide or chlorine gas under controlled conditions.

- In the synthesis of indazoles, regioselective bromination on aromatic precursors was achieved by controlling temperature and solvent polarity.

Heterocycle Formation via Hydrazine Condensation

- Hydrazine-mediated cyclization: Starting from halogenated benzonitriles or phenylhydrazines, cyclization occurs in the presence of acids or bases, forming the indole core.

- Reaction Conditions: Typically performed under reflux in polar solvents such as methanol, ethanol, or ethylene glycol, often with catalysts like zinc chloride or under nitrogen atmosphere to prevent oxidation.

- A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine involves regioselective bromination followed by hydrazine cyclization, yielding the heterocycle efficiently on a multi-gram scale.

Carboxylation at the Indole 2-Position

- Hydrolysis of ester intermediates: Ethyl or methyl esters of indole derivatives are hydrolyzed using aqueous sodium hydroxide or potassium hydroxide, followed by acidification to produce the free carboxylic acid.

- Alternative routes: Direct carboxylation methods, such as carbonation of organometallic intermediates, are less common due to regioselectivity challenges.

- In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, hydrolysis of ester intermediates yields the target acid with high purity.

Summary of Key Preparation Steps

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Halogenation | Regioselective bromination and chlorination | NBS, Cl2, catalysts, controlled temperature | High regioselectivity achievable |

| Cyclization | Formation of indole core | Hydrazine, ketoesters, polar solvents | Efficient, scalable |

| Carboxylation | Hydrolysis of ester intermediates | NaOH/KOH, reflux | High yield, purity >98% |

Representative Research Findings

- From Patent Literature: A patent describes a method involving condensation of halogenated phenylhydrazines with ethyl pyruvate, cyclization in ethylene glycol with zinc chloride, and subsequent hydrolysis, producing high-purity indole-2-carboxylic acids.

- From Organic Synthesis Reports: The regioselective bromination of aromatic precursors followed by cyclization with hydrazine derivatives yields the indole core, with subsequent functionalization to introduce the carboxylic acid group.

化学反应分析

Types of Reactions

7-bromo-4-chloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Reagents like EDC.HCl, HOBt, and DIPEA in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted indole derivatives, amides, esters, and other functionalized compounds .

科学研究应用

Chemistry

7-Bromo-4-chloro-1H-indole-2-carboxylic acid serves as a building block for synthesizing complex organic molecules. Its halogenated structure allows for various chemical reactions, including:

- Substitution Reactions: The halogen atoms can be replaced with other functional groups.

- Oxidation and Reduction: The indole ring can undergo oxidation or reduction to yield different derivatives.

- Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides and esters.

These properties make it a versatile compound in organic synthesis.

Biology

This compound has been studied for its potential biological activities , particularly in:

- Antimicrobial Properties: Research indicates that it inhibits the production of staphyloxanthin in Staphylococcus aureus, which is crucial for bacterial virulence.

- Anticancer Activity: Preliminary studies suggest that indole derivatives, including this compound, may inhibit cell proliferation in various cancer cell lines, indicating potential therapeutic applications in oncology .

Medicine

In medicinal chemistry, this compound is being explored for its role in drug development. Its interactions with biological targets make it a candidate for further exploration in pharmacology. Notably, it has been investigated as an intermediate in the synthesis of drugs such as Lenacapavir, a capsid inhibitor used to treat HIV .

Industrial Applications

The compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties allow it to be employed in producing pharmaceuticals and agrochemicals, where specific reactivity patterns are desired.

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound significantly reduced staphyloxanthin production in Staphylococcus aureus. This reduction correlates with decreased virulence, highlighting the compound's potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound inhibits the proliferation of specific cancer cell lines. These findings suggest a pathway for developing new anticancer therapies based on indole derivatives .

作用机制

The mechanism of action of 7-bromo-4-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The halogen atoms enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation, migration, and apoptosis .

相似化合物的比较

Key Observations:

Substituent Effects :

- Bromine and chlorine atoms in this compound increase its molecular weight and lipophilicity compared to analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid, which has a lighter methyl group .

- Methoxy substitution (e.g., 7-bromo-4-methoxy-1H-indole-2-carboxylic acid) enhances solubility in polar solvents compared to halogenated derivatives .

生物活性

7-Bromo-4-chloro-1H-indole-2-carboxylic acid is a derivative of indole that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique halogenation pattern contributes to its reactivity and interaction with various biological targets, making it a candidate for further exploration in drug development.

- Chemical Formula: C₉H₅BrClNO₂

- Molecular Weight: 274.5 g/mol

- IUPAC Name: this compound

- SMILES: C1=CC(=C2C(=C1Cl)C=C(N2)C(=O)O)Br

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. As an indole derivative, it exhibits the following mechanisms:

- Receptor Binding: The compound binds with high affinity to multiple receptors, influencing various cellular pathways.

- Enzyme Interaction: It inhibits specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Biochemical Pathways: The compound modulates key biochemical pathways, including those related to cancer cell survival and microbial resistance.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been reported to inhibit the production of staphyloxanthin in Staphylococcus aureus, which is crucial for its virulence and antibiotic resistance .

Anticancer Activity

The compound has shown promise in anticancer studies, particularly in inhibiting cell proliferation in various cancer cell lines. For instance:

- Cell Lines Tested: Studies have demonstrated that it can inhibit growth in several cancer cell lines, including leukemia and solid tumors .

- Mechanism of Action: The anticancer effects are linked to the induction of apoptosis and inhibition of key survival pathways in cancer cells .

Case Studies

Dosage Effects

The biological effects of this compound are dose-dependent:

- Low Doses: Therapeutic effects observed.

- High Doses: Potential toxicity and adverse effects noted, necessitating careful dosage considerations in therapeutic applications .

常见问题

Basic Question: What are the established synthetic routes for preparing 7-bromo-4-chloro-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of halogenated indole derivatives often employs transition-metal-catalyzed coupling reactions or multi-step functionalization. For example, a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used for analogous indole compounds, where reaction time, solvent polarity, and catalyst loading critically impact yield . In a similar protocol, PEG-400/DMF mixtures (2:1 v/v) with CuI (1.0 g) and prolonged stirring (12 hours) achieved moderate yields (~50%) after purification via flash column chromatography (70:30 ethyl acetate/hexane) . For this compound, regioselective halogenation at the 4- and 7-positions may require controlled temperature and stoichiometric ratios of halogenating agents to avoid over-substitution .

Advanced Question: How can structural contradictions arising from spectroscopic vs. crystallographic data be resolved for this compound?

Methodological Answer:

Discrepancies between NMR/HRMS data and X-ray crystallography often stem from dynamic effects (e.g., tautomerism) or crystal packing forces. For instance, SHELX refinement software (e.g., SHELXL) can resolve ambiguities by optimizing hydrogen bonding networks and validating bond lengths/angles against crystallographic databases . In a related indole derivative, single-crystal X-ray analysis (monoclinic P21/n, Z=4) confirmed planar indole rings with Br/Cl substituents positioned orthogonally, resolving initial NMR-based misassignments . Cross-validation using ab initio DFT calculations (e.g., B3LYP/6-31G*) for NMR chemical shift prediction is recommended .

Basic Question: What analytical techniques are most reliable for confirming the purity and identity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- HPLC : Purity >95% (using C18 columns, 0.1% TFA in water/acetonitrile gradient) .

- NMR : and NMR (DMSO-d6) should confirm substituent positions; for example, indole C2-carboxylic acid protons appear deshielded (~δ 12.5 ppm) .

- HRMS : Exact mass confirmation (e.g., [M+H] expected m/z 275.92 for CHBrClNO) .

- TLC : R values (e.g., 0.30 in 70:30 ethyl acetate/hexane) provide rapid purity checks .

Advanced Question: How can researchers optimize regioselectivity during halogenation to avoid byproducts in indole derivatives?

Methodological Answer:

Regioselectivity in polyhalogenated indoles depends on:

- Electrophilic directing groups : The C2-carboxylic acid group deactivates the indole ring, directing electrophiles (e.g., Br, Cl) to the less deactivated 4- and 7-positions.

- Catalytic systems : Lewis acids like FeCl or AlCl enhance selectivity by stabilizing transition states .

- Temperature control : Low temperatures (−10°C to 0°C) minimize radical side reactions during bromination .

Post-reaction analysis via LC-MS is critical to quantify byproducts (e.g., dihalogenated isomers) .

Basic Question: What safety protocols are recommended for handling halogenated indole carboxylic acids?

Methodological Answer:

- PPE : Nitrile gloves (tested per EN 166/374), face shields, and safety goggles to prevent skin/eye contact .

- Engineering controls : Fume hoods with ≥100 ft/min airflow for synthesis steps involving volatile reagents (e.g., DMF, CuI) .

- Waste disposal : Halogenated waste must be segregated and treated via alkaline hydrolysis or incineration to avoid environmental release .

Advanced Question: How can computational methods aid in designing analogs of this compound for biological screening?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding affinities for targets like kinases or GPCRs, leveraging the indole scaffold’s rigidity .

- QSAR models : Correlate electronic parameters (Hammett σ) of Br/Cl substituents with bioactivity to prioritize synthetic targets .

- ADMET prediction : Tools like SwissADME assess logP (~2.5 for this compound) and solubility to optimize pharmacokinetics .

Basic Question: What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Methodological Answer:

Key challenges include:

- Purification scalability : Flash chromatography may be replaced with recrystallization (e.g., ethanol/water mixtures) for higher throughput .

- Exothermic reactions : Use jacketed reactors with temperature control (<5°C) during halogenation to prevent runaway reactions .

- Catalyst recovery : Immobilized Cu catalysts on silica improve recyclability in CuAAC reactions, reducing costs .

Advanced Question: How do solvent polarity and pH affect the stability of this compound in solution?

Methodological Answer:

- pH-dependent degradation : The carboxylic acid group protonates below pH 3, reducing solubility and increasing aggregation. Above pH 7, deprotonation accelerates hydrolysis of the indole ring .

- Solvent effects : DMSO stabilizes via H-bonding with the carboxylic acid, while aqueous buffers (pH 6–7) are optimal for short-term storage .

- Light sensitivity : Amber vials are required to prevent photolytic dehalogenation, especially under UV light .

Basic Question: What crystallographic parameters should be reported to ensure reproducibility of structural studies?

Methodological Answer:

- Unit cell dimensions : a, b, c (Å), β (°), and volume (ų) from single-crystal XRD .

- Refinement metrics : R-factor (<0.05), wR-factor (<0.15), and data-to-parameter ratio (>15) .

- Deposition : CIF files should be submitted to the Cambridge Structural Database (CSD) with deposition codes (e.g., CCDC 901188) .

Advanced Question: How can researchers address discrepancies in biological activity data across different assay platforms?

Methodological Answer:

- Assay standardization : Use positive controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Meta-analysis : Apply Cochran’s Q-test to identify outlier datasets, followed by Bland-Altman plots to assess systematic biases .

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters) for functional activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。